molecular formula C10H10O5 B1315018 Dimethyl 3-hydroxyphthalate CAS No. 36669-02-0

Dimethyl 3-hydroxyphthalate

Cat. No. B1315018
M. Wt: 210.18 g/mol
InChI Key: BQGDDMMXPRJQHZ-UHFFFAOYSA-N
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Patent
US09181216B2

Procedure details

A stirred mixture of 3-hydroxyphthalic anhydride (20.5 g, 125 mmol) in methanol (100 mL) was heated to reflux for three hours. The solvent was evaporated in vacuo, and the residue was suspended in sodium bicarbonate (29.4 g, 350 mmol) in DMF (250 mL), followed by addition of iodomethane (19 mL, 300 mmol) and heating at 55° C. for four hours. The mixture was cooled to room temperature, solvent evaporated in vacuo, and the residue was partitioned between water (200 mL) and ethyl acetate (200 mL). The organic layer was washed with water (2×200 mL), dried, concentrated in vauco, and then purified by flash column chromatography (Silica Gel, EtOAc/Hexane, 0% gradient to 100% 30 min) to give 3-hydroxyphthalic acid dimethyl ester (20.2 g, 77% yield). The product was used in the next step without further purification.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([O:7][C:8](=[O:9])[C:3]=12)=[O:6].[C:13](=[O:16])(O)[O-].[Na+].I[CH3:19]>CO.CN(C=O)C>[CH3:13][O:16][C:5](=[O:6])[C:4]1[C:3](=[C:2]([OH:1])[CH:12]=[CH:11][CH:10]=1)[C:8]([O:7][CH3:19])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
OC1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
29.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
19 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (200 mL) and ethyl acetate (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2×200 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vauco
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (Silica Gel, EtOAc/Hexane, 0% gradient to 100% 30 min)
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
COC(C=1C(C(=O)OC)=C(C=CC1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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